ethyl 5-hydroxy-2-methyl-6,8-diphenyl-6H-furo[2,3-e]indazole-3-carboxylate
Overview
Description
Ethyl 5-hydroxy-2-methyl-6,8-diphenyl-6H-furo[2,3-e]indazole-3-carboxylate is a useful research compound. Its molecular formula is C25H20N2O4 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.14230712 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has explored various derivatives of ethyl-1H-indazole-3-carboxylate, focusing on the synthesis of new compounds with potential therapeutic applications. For example, a study reported the synthesis of sixty-five new derivatives containing various aliphatic or aromatic acyl radicals, with some showing preliminary antiarthritic effects at non-toxic doses. This suggests a potential area of exploration for ethyl 5-hydroxy-2-methyl-6,8-diphenyl-6H-furo[2,3-e]indazole-3-carboxylate in drug discovery and development (Bistocchi et al., 1981).
Structural Analysis and Crystallography
The crystallographic study of similar compounds, such as ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate, reveals details about molecular conformation, hydrogen bonding, and potential for forming crystalline structures. These aspects are crucial for understanding the physical and chemical behavior of related indazole derivatives, which can inform their handling, formulation, and storage in research and pharmaceutical contexts (Horton et al., 1997).
Potential Therapeutic Applications
Although direct studies on this compound were not found, research on similar indazole derivatives highlights their potential in therapeutic applications. For instance, derivatives have been evaluated for anti-hepatitis B virus activities, indicating a methodological framework for assessing the antiviral potential of related compounds. Such insights can guide future investigations into the biological activities and possible medical uses of this compound (Zhao et al., 2006).
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-6,8-diphenylfuro[2,3-e]indazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-3-30-25(29)20-15(2)31-24-18(20)14-19(28)23-21(24)22(16-10-6-4-7-11-16)26-27(23)17-12-8-5-9-13-17/h4-14,28H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXNMRQEBIPVHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C3C(=C(C=C12)O)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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